

CAS number for (3-Trifluoromethyl-1H-pyrazol-4-yl)methanol

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Compound of Interest

Compound Name: (3-Trifluoromethyl-1H-pyrazol-4-yl)methanol

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An In-Depth Technical Guide to (3-Trifluoromethyl-1H-pyrazol-4-yl)methanol

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **(3-Trifluoromethyl-1H-pyrazol-4-yl)methanol**, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into its fundamental properties, synthesis, reactivity, and applications, offering field-proven insights for researchers and drug development professionals.

Core Compound Identification and Properties

(3-Trifluoromethyl-1H-pyrazol-4-yl)methanol is a key building block in the synthesis of complex organic molecules. The trifluoromethyl group (-CF₃) imparts unique properties, including increased metabolic stability and lipophilicity, which are highly desirable in drug design.[\[1\]](#)

Physicochemical and Structural Data

A summary of the key identification and physicochemical properties is presented in the table below.

Property	Value	Source
CAS Number	1001020-13-8	[2]
Molecular Formula	C ₅ H ₅ F ₃ N ₂ O	Calculated
Molecular Weight	166.10 g/mol	Calculated
MDL Number	MFCD16620670	[2]
Appearance	White to off-white solid	Inferred from related compounds
Melting Point	45-47 °C (for the parent 3-(Trifluoromethyl)pyrazole)	
Boiling Point	70 °C / 2 mmHg (for the parent 3-(Trifluoromethyl)pyrazole)	

Structural Representation and Isomerism

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. In this compound, the trifluoromethyl group is at position 3, and the methanol group is at position 4. It's important to note that pyrazole derivatives can exhibit tautomerism.

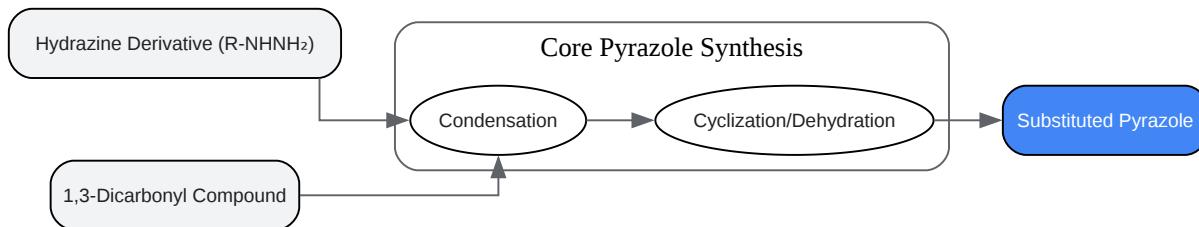
Caption: 2D structure of **(3-Trifluoromethyl-1H-pyrazol-4-yl)methanol**.

Synthesis and Reactivity Insights

The synthesis of functionalized pyrazoles is a well-established area of organic chemistry, with several robust methods available.

General Synthetic Strategies for Pyrazoles

The pyrazole core is typically constructed via the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.[\[3\]](#)[\[4\]](#) The regioselectivity of this reaction is a key consideration, especially with unsymmetrical dicarbonyl precursors.



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Caption: Generalized workflow for pyrazole synthesis.

For trifluoromethylated pyrazoles, a common precursor is 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, which can be reacted with methylhydrazine to yield a mixture of regioisomeric 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole.[5] Subsequent functionalization at the C4 position would be required to introduce the methanol group.

Reactivity Profile

The pyrazole ring is aromatic and generally stable to oxidation.[6] Its reactivity is influenced by the two nitrogen atoms and the electron-withdrawing trifluoromethyl group.

- N-H Acidity and Alkylation: The N-H proton at the N1 position can be removed by a base, allowing for subsequent alkylation or acylation.[7][8]
- Electrophilic Attack: The N2 atom is basic and susceptible to attack by electrophiles.[6][7] Electrophilic substitution on the carbon skeleton typically occurs at the C4 position, which is the most electron-rich carbon.[7]
- Influence of the -CF₃ Group: The strongly electron-withdrawing trifluoromethyl group deactivates the ring towards electrophilic substitution and influences the acidity of the N-H proton.

Role in Drug Discovery and Medicinal Chemistry

The pyrazole scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds and approved drugs.[9] Fluorinated

pyrazoles, in particular, have garnered significant attention for their potential therapeutic applications.[\[10\]](#)[\[11\]](#)

Key Therapeutic Areas

Derivatives of trifluoromethyl-substituted pyrazoles have demonstrated a wide range of biological activities, including:

- Anti-inflammatory: As seen in the blockbuster drug Celecoxib, a COX-2 inhibitor.[\[9\]](#)
- Anticancer: Many kinase inhibitors, such as Ruxolitinib and Axitinib, feature a pyrazole core.[\[9\]](#)
- Antibacterial: Trifluoromethyl phenyl-substituted pyrazoles have shown potent activity against Gram-positive bacteria, including resistant strains like MRSA.[\[9\]](#)
- Antidiabetic and Anti-tubercular: Various pyrazole derivatives have been investigated for these activities.[\[8\]](#)

The **(3-Trifluoromethyl-1H-pyrazol-4-yl)methanol** molecule serves as a versatile starting material for accessing these classes of compounds, allowing for further elaboration at the methanol and N-H positions to modulate potency and selectivity.

Structure-Activity Relationship (SAR) Insights

The incorporation of a trifluoromethyl group often enhances the biological activity of a drug candidate. This is due to several factors:

- Metabolic Stability: The C-F bond is very strong, making the $-CF_3$ group resistant to metabolic degradation by cytochrome P450 enzymes.
- Lipophilicity: The $-CF_3$ group increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes.
- Receptor Binding: The $-CF_3$ group can engage in specific interactions with protein targets, such as hydrogen bonding or dipole-dipole interactions, thereby enhancing binding affinity.

Experimental Protocols and Handling

Exemplary Synthesis Protocol: N-Arylation of 3-(Trifluoromethyl)pyrazole

While a specific protocol for the synthesis of the title compound is not readily available in the provided search results, a general and authoritative protocol for a key transformation of a related starting material is described below. This copper-catalyzed N-arylation is a common method for elaborating the pyrazole core.

Objective: To synthesize an N-aryl-3-(trifluoromethyl)pyrazole.

Materials:

- 3-(Trifluoromethyl)pyrazole
- Aryl iodide or aryl bromide
- Copper(I) iodide (CuI)
- Potassium carbonate (K_2CO_3) or Cesium carbonate (Cs_2CO_3)
- A suitable ligand (e.g., L-proline, a diamine)
- Anhydrous solvent (e.g., DMF, Dioxane, or Toluene)

Procedure:

- To a dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add 3-(trifluoromethyl)pyrazole (1.0 eq.), the aryl halide (1.1 eq.), CuI (0.1 eq.), the ligand (0.2 eq.), and the base (2.0 eq.).
- Add the anhydrous solvent via syringe.
- Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

- Filter the mixture through a pad of celite to remove insoluble copper salts.
- Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-3-(trifluoromethyl)pyrazole.

Causality: The copper catalyst facilitates the coupling between the pyrazole nitrogen and the aryl halide. The base is essential for deprotonating the pyrazole, and the ligand stabilizes the copper catalyst, preventing its precipitation and enhancing its reactivity.

Safety and Handling

Based on safety data sheets for related pyrazole compounds, the following precautions should be observed:[12][13][14]

- **Hazard Classification:** May cause skin, eye, and respiratory irritation.[14] Harmful if swallowed.[12]
- **Personal Protective Equipment (PPE):** Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[12][13] Use in a well-ventilated area or a chemical fume hood.
- **First Aid:**
 - **Skin Contact:** Wash off with soap and plenty of water.[13]
 - **Eye Contact:** Rinse cautiously with water for several minutes.[12]
 - **Inhalation:** Move person into fresh air.[13]
 - **Ingestion:** Rinse mouth with water. Do not induce vomiting.[13]
- **Storage:** Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

(3-Trifluoromethyl-1H-pyrazol-4-yl)methanol is a valuable and versatile building block in modern chemical synthesis. Its unique combination of a reactive pyrazole core and a property-enhancing trifluoromethyl group makes it a compound of high interest for the development of new pharmaceuticals and agrochemicals. Understanding its synthesis, reactivity, and handling is crucial for researchers aiming to leverage its potential in their discovery programs.

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